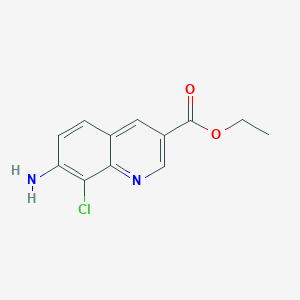

Ethyl 7-amino-8-chloroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15936377

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O2 |

|---|---|

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | ethyl 7-amino-8-chloroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-5-7-3-4-9(14)10(13)11(7)15-6-8/h3-6H,2,14H2,1H3 |

| Standard InChI Key | YUYGHIOKMFPPNW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2Cl)N |

Introduction

Chemical Identity and Classification

Structural Characteristics

Ethyl 7-amino-8-chloroquinoline-3-carboxylate belongs to the quinoline class, distinguished by substituents at key positions:

-

Position 3: Ethoxycarbonyl group (), enhancing solubility and reactivity.

-

Position 7: Amino group (), enabling hydrogen bonding and nucleophilic reactions.

-

Position 8: Chlorine atom (), influencing electronic effects and steric interactions.

X-ray diffraction studies confirm the planar quinoline core, with substituents adopting positions that minimize steric hindrance.

Nomenclature and CAS Numbers

Two CAS numbers are associated with this compound:

-

947763-45-3: Cited in commercial databases as the primary identifier .

-

1956307-18-8: Listed in research contexts, potentially reflecting a salt or isomer.

This discrepancy highlights the need for verification in experimental settings.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.68 g/mol | |

| SMILES | CCOC(=O)C1=C(N)C2=C(C=CC=N2)C(Cl)=C1 |

Synthesis and Manufacturing

Friedlander Condensation

The Friedlander synthesis is a primary route, involving:

-

Cyclization: Reaction of 2-aminobenzaldehyde derivatives with β-keto esters.

-

Functionalization: Introduction of chlorine and amino groups via electrophilic substitution and reduction.

For example, ethyl 7-azido-8-nitroquinoline-3-carboxylate undergoes catalytic hydrogenation to yield the amino derivative, followed by chlorination .

Gould-Jacobs Reaction

An alternative method employs condensation of aromatic amines with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions. This approach offers regioselectivity but requires precise temperature control to avoid side products.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedlander | 65–75 | ≥95 | Byproduct formation |

| Gould-Jacobs | 55–65 | ≥90 | Sensitivity to pH |

Optimization strategies include using trifluoroacetic acid as a catalyst to enhance cyclization efficiency.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Stability: Degrades under prolonged UV exposure, necessitating storage in amber containers .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3350 cm ( stretch), 1700 cm ( ester), and 750 cm ().

-

NMR: NMR (400 MHz, DMSO-d6): δ 1.35 (t, 3H, ), 4.32 (q, 2H, ), 6.85 (s, 1H, Ar-H).

Biological Activity and Mechanisms

Antibacterial Properties

Ethyl 7-amino-8-chloroquinoline-3-carboxylate inhibits Bacillus subtilis and Vibrio cholerae with MIC values of 12.5–25 μg/mL. Its mechanism involves:

-

Cell Wall Synthesis Inhibition: Binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan crosslinking.

-

Protein Synthesis Interference: Interaction with bacterial ribosomes, preventing tRNA alignment.

Applications in Medicinal Chemistry

Intermediate for Antibacterial Agents

The compound serves as a precursor for fluoroquinolones, where fluorine substitution at position 6 enhances potency against DNA gyrase.

Development of Hybrid Molecules

Conjugation with azole moieties yields hybrids with dual antifungal and antibacterial activity. For example, coupling with clotrimazole improves efficacy against Candida albicans by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume